4-(1,3-Benzodioxol-5-yl)-3-(4-chloro-2-methylphenoxy)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one
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Overview
Description
4-(1,3-Benzodioxol-5-yl)-3-(4-chloro-2-methylphenoxy)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzodioxol-5-yl)-3-(4-chloro-2-methylphenoxy)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Azetidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the benzodioxol, chloromethylphenoxy, and trifluoromethylphenyl groups through nucleophilic substitution or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxol or phenyl groups.
Reduction: Reduction reactions could be used to modify specific functional groups within the molecule.
Substitution: Various substitution reactions can be employed to introduce or modify substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to alcohols or amines.
Scientific Research Applications
4-(1,3-Benzodioxol-5-yl)-3-(4-chloro-2-methylphenoxy)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological targets. Generally, azetidinones can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Penicillin Derivatives: Azetidinones are structurally related to β-lactam antibiotics like penicillin.
Cephalosporins: Another class of β-lactam antibiotics with a similar core structure.
Uniqueness
The uniqueness of 4-(1,3-Benzodioxol-5-yl)-3-(4-chloro-2-methylphenoxy)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one lies in its specific substituents, which may confer unique biological activities or chemical properties compared to other azetidinones.
Properties
Molecular Formula |
C24H17ClF3NO4 |
---|---|
Molecular Weight |
475.8 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-3-(4-chloro-2-methylphenoxy)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one |
InChI |
InChI=1S/C24H17ClF3NO4/c1-13-9-16(25)6-8-18(13)33-22-21(14-5-7-19-20(10-14)32-12-31-19)29(23(22)30)17-4-2-3-15(11-17)24(26,27)28/h2-11,21-22H,12H2,1H3 |
InChI Key |
VBCNPYHIAZLNCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2C(N(C2=O)C3=CC=CC(=C3)C(F)(F)F)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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